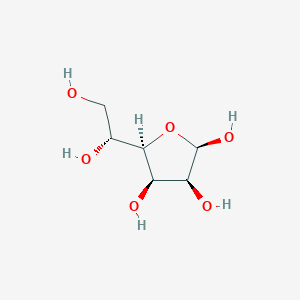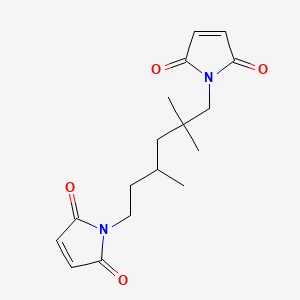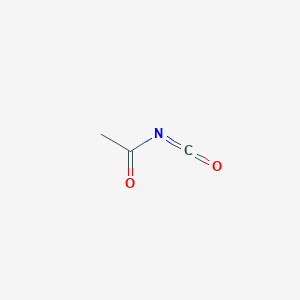
beta-D-mannofuranose
Übersicht
Beschreibung
Beta-D-mannofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of mannose, meaning it has a five-membered ring structure. This compound is a stereoisomer of mannose, specifically the beta anomer, where the hydroxyl group at the anomeric carbon is in the equatorial position. This compound is an important carbohydrate in various biological processes and has significant applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-mannofuranose can be synthesized from D-mannose through a series of chemical reactions. One common method involves the protection of hydroxyl groups followed by selective deprotection and cyclization to form the furanose ring. For example, D-mannose can be converted to 2,3:5,6-di-O-isopropylidene-D-mannofuranose using acetone and an acid catalyst. Subsequent deprotection yields this compound .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as mannosidases can catalyze the hydrolysis of mannose-containing polysaccharides to produce this compound. These methods are preferred for large-scale production due to their mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form mannuronic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to produce mannitol.
Substitution: Substitution reactions often involve the use of protecting groups to selectively modify hydroxyl groups.
Major Products Formed:
Oxidation: Mannuronic acid
Reduction: Mannitol
Substitution: Various protected derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Beta-D-mannofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is involved in the study of glycosylation processes and the role of mannose-containing oligosaccharides in cellular functions.
Medicine: It is used in the development of mannose-based therapeutics for conditions such as lysosomal storage disorders.
Industry: this compound is utilized in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive compounds
Wirkmechanismus
The mechanism of action of beta-D-mannofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in glycosylation processes, this compound acts as a donor substrate for glycosyltransferases, which transfer mannose residues to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-mannofuranose: Another anomer of mannose with the hydroxyl group at the anomeric carbon in the axial position.
Beta-D-glucofuranose: A stereoisomer of glucose with a similar furanose ring structure.
Beta-D-galactofuranose: A stereoisomer of galactose with a furanose ring structure.
Uniqueness: this compound is unique due to its specific configuration and its role in biological processes. Its beta configuration at the anomeric carbon and its furanose ring structure distinguish it from other mannose isomers and similar compounds. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with other isomers .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-VFUOTHLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40550-49-0 | |
| Record name | beta-D-Mannofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-MANNOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)












![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
